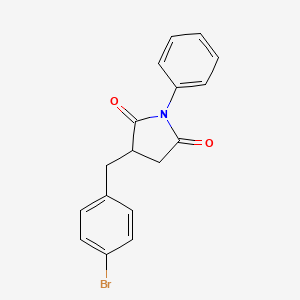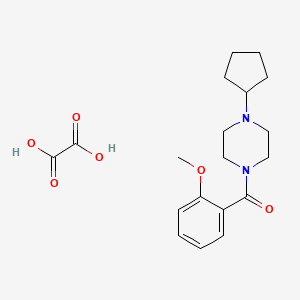![molecular formula C9H17O6P B4891788 dimethyl 2-[ethoxy(methyl)phosphoryl]succinate](/img/structure/B4891788.png)
dimethyl 2-[ethoxy(methyl)phosphoryl]succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-[ethoxy(methyl)phosphoryl]succinate is a chemical compound that has been widely used in scientific research due to its unique properties. It is commonly known as DMMP-succinate and is a derivative of succinic acid. DMMP-succinate is an important intermediate in the synthesis of organophosphorus compounds, which are widely used in various fields such as agriculture, medicine, and industry.
Mécanisme D'action
DMMP-succinate acts as a phosphonate ester that can be hydrolyzed to release phosphonic acid. The released phosphonic acid can then interact with various enzymes and proteins, leading to changes in their activity and function. DMMP-succinate has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses.
Biochemical and Physiological Effects
DMMP-succinate has been shown to have various biochemical and physiological effects. It has been found to cause oxidative stress and damage to DNA, leading to cell death. DMMP-succinate has also been shown to disrupt the function of mitochondria, leading to energy depletion and cell death. In addition, DMMP-succinate has been found to affect the immune system, leading to changes in cytokine production and immune cell function.
Avantages Et Limitations Des Expériences En Laboratoire
DMMP-succinate has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods without significant degradation. However, DMMP-succinate has some limitations. It is highly toxic and can pose health risks to researchers if not handled properly. It is also difficult to handle due to its high volatility and tendency to evaporate.
Orientations Futures
There are several future directions for research involving DMMP-succinate. One area of interest is the development of new organophosphorus compounds with improved biological and pharmacological activities. Another area of interest is the investigation of the mechanisms underlying the biochemical and physiological effects of DMMP-succinate. Additionally, there is a need for the development of safer and more efficient methods for handling and using DMMP-succinate in laboratory experiments.
Méthodes De Synthèse
DMMP-succinate can be synthesized through a multistep process involving the reaction of succinic acid with phosphorus oxychloride, followed by the reaction of the resulting product with ethyl alcohol and then with dimethyl sulfate. The final product is purified through recrystallization.
Applications De Recherche Scientifique
DMMP-succinate has been extensively used in scientific research as a precursor for the synthesis of various organophosphorus compounds. These compounds have been found to have a wide range of biological and pharmacological activities, including antitumor, antiviral, and antimicrobial properties. DMMP-succinate is also used in the synthesis of pesticides and herbicides.
Propriétés
IUPAC Name |
dimethyl 2-[ethoxy(methyl)phosphoryl]butanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17O6P/c1-5-15-16(4,12)7(9(11)14-3)6-8(10)13-2/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQIMZALXDQEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C)C(CC(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl 2-[ethoxy(methyl)phosphoryl]butanedioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-chlorophenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4891727.png)
![2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol](/img/structure/B4891734.png)
![3-[4-(benzylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4891745.png)
![2-amino-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4891750.png)
![3-({[1-(carboxymethyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4891757.png)
![3-(2-methoxyphenyl)-2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B4891768.png)

![N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B4891783.png)
![4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B4891785.png)

![1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol](/img/structure/B4891804.png)
![N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B4891806.png)
![1-cyclopropyl-5-({4-[(2-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B4891812.png)